molecular formula C16H18N2O3S B2869046 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide CAS No. 2034361-11-8

2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide

Cat. No.: B2869046
CAS No.: 2034361-11-8
M. Wt: 318.39
InChI Key: VMFUKXRPLQMGMS-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyethoxy group, a methylthio group, and an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the methoxyethoxy group: This can be achieved through the reaction of an appropriate alcohol with methoxyethanol under acidic conditions.

    Introduction of the methylthio group: This step involves the reaction of a suitable aromatic compound with a methylthiolating agent, such as methylthiol or dimethyl disulfide, under basic conditions.

    Formation of the isonicotinamide moiety: This can be synthesized by reacting isonicotinic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxyethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide involves its interaction with specific molecular targets. The methoxyethoxy group may enhance its solubility and bioavailability, while the methylthio group can interact with thiol-containing enzymes or proteins. The isonicotinamide moiety may facilitate binding to specific receptors or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(2-methylsulfanylphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-20-9-10-21-15-11-12(7-8-17-15)16(19)18-13-5-3-4-6-14(13)22-2/h3-8,11H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFUKXRPLQMGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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